molecular formula C18H19N5O2S B3812991 N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide

N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide

Cat. No. B3812991
M. Wt: 369.4 g/mol
InChI Key: FFOKXSVPXUEKDN-UHFFFAOYSA-N
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Description

“N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide” is a complex organic compound that contains several functional groups and rings. It includes a cyclopropyl group, an imidazole ring, a pyrimidine ring, and a furan ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the imidazole ring could be synthesized from glyoxal, formaldehyde, and ammonia . The pyrimidine ring could be formed through a reaction involving an amidine and a β-dicarbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrimidine rings are aromatic and planar, while the cyclopropyl group is non-planar. The furan ring contains an oxygen atom, which could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and rings. For example, the imidazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole and pyrimidine rings could increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain an imidazole ring work by inhibiting the enzyme cytochrome P450 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

N-cyclopropyl-N-[(1-methylimidazol-2-yl)methyl]-5-(pyrimidin-2-ylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-22-10-9-19-16(22)11-23(13-3-4-13)17(24)15-6-5-14(25-15)12-26-18-20-7-2-8-21-18/h2,5-10,13H,3-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOKXSVPXUEKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C2CC2)C(=O)C3=CC=C(O3)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide
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N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide
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N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide

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